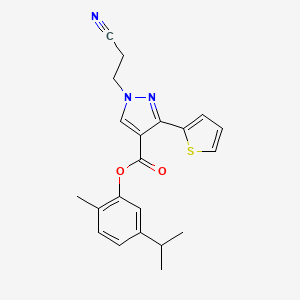![molecular formula C14H20N2O3S B5085137 N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide, also known as TNB, is a chemical compound that has been used in scientific research for its ability to inhibit the activity of certain enzymes. TNB is a yellow crystalline substance that is insoluble in water but soluble in organic solvents.
Mécanisme D'action
The mechanism of action of N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide involves the formation of a covalent bond between the thiol group of N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide and the active site of the enzyme. This covalent bond irreversibly inhibits the enzyme and prevents it from functioning properly. The inhibition of acetylcholinesterase and butyrylcholinesterase by N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide has been shown to increase the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide depend on the specific enzyme that it inhibits. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an accumulation of acetylcholine, which can enhance cognitive function and memory. However, excessive accumulation of acetylcholine can lead to overstimulation of the nervous system and can cause symptoms such as muscle twitching, convulsions, and respiratory failure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide in lab experiments is its ability to irreversibly inhibit certain enzymes, which allows for the study of the long-term effects of enzyme inhibition. Additionally, N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide is a relatively stable compound that can be stored for extended periods of time. However, one limitation of using N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide is its specificity for certain enzymes, which limits its applicability to a narrow range of research questions.
Orientations Futures
There are several future directions for research involving N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide. One area of research is the development of more selective inhibitors that can target specific isoforms of acetylcholinesterase and butyrylcholinesterase. Another area of research is the investigation of the effects of long-term inhibition of these enzymes on cognitive function and memory. Additionally, the use of N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide as a tool for the study of other enzymes and biological processes is an area of potential future research.
Méthodes De Synthèse
N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitrobenzoic acid with tert-butyl thiol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then converted to the final product through a series of purification steps such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide has been used in scientific research as an irreversible inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of these enzymes can lead to an accumulation of acetylcholine, which can have both beneficial and detrimental effects on the nervous system.
Propriétés
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-5-6-11(9-12(10)16(18)19)13(17)15-7-8-20-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULYWHNSUOVYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)



![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)
![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085149.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)